4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
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Overview
Description
4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the microwave-mediated synthesis and optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist for RORγt . These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-ethylsulfanyl-6-methylpyrimidin-4-ylsulfanyl-methyl)-4-phenyl-(1,2,4)triazole-3-thione
- 7-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine
Uniqueness
4-[2-(ethylsulfanyl)-5-methyl-6-[(2-methylphenyl)carbamoyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is unique due to its specific structural features, such as the presence of the ethylsulfanyl and methylphenylcarbamoyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-ethylsulfanyl-5-methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-32-23-26-22-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(22)27-23)15-9-11-16(12-10-15)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKIVDQNCXQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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